molecular formula C27H29NO4S B558061 Boc-Cys(Trt)-OH CAS No. 21947-98-8

Boc-Cys(Trt)-OH

Cat. No.: B558061
CAS No.: 21947-98-8
M. Wt: 463.6 g/mol
InChI Key: JDTOWOURWBDELG-QHCPKHFHSA-N
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Description

Boc-Cys(Trt)-OH, also known as tert-butoxycarbonyl-L-cysteine (triphenylmethyl) ester, is a derivative of the amino acid cysteine. It is commonly used in peptide synthesis due to its ability to protect the thiol group of cysteine, preventing unwanted side reactions during the synthesis process. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) group protecting the amino group and a triphenylmethyl (Trt) group protecting the thiol group.

Mechanism of Action

Target of Action

Boc-Cys(Trt)-OH is primarily used as a protecting group in peptide synthesis . Its primary targets are the thiol groups of cysteine residues in peptides and proteins . The role of this compound is to protect these thiol groups during the synthesis process, preventing unwanted reactions and facilitating the correct formation of disulfide bonds .

Mode of Action

This compound interacts with its targets by forming a covalent bond with the thiol group of cysteine residues . This protects the thiol group from reacting with other functional groups during the synthesis process . The this compound group can be removed later under specific conditions, allowing the thiol group to participate in the formation of disulfide bonds .

Biochemical Pathways

The use of this compound in peptide synthesis affects the biochemical pathways involved in protein folding . By protecting the thiol groups of cysteine residues, this compound facilitates the correct formation of disulfide bonds, which are crucial for the three-dimensional structure and function of many proteins .

Pharmacokinetics

By facilitating the correct formation of disulfide bonds, this compound can help ensure that the synthesized peptide or protein folds correctly and functions as intended .

Result of Action

The use of this compound in peptide synthesis results in the correct formation of disulfide bonds in the final peptide or protein product . This can have a significant impact at the molecular and cellular level, as the structure and function of many peptides and proteins depend on the correct formation of disulfide bonds .

Action Environment

The action of this compound is influenced by various environmental factors. For example, the Alloc group is stable in TFA/DCM (24 h, 50 °C), but base-labile – piperidine treatment (30% in DMF, 3 h, 30 °C) of Boc-Cys(Alloc)–OH results in complete removal of the Alloc group . Therefore, the choice of solvents and the temperature and pH of the reaction environment can significantly affect the efficacy and stability of this compound as a protecting group .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Cys(Trt)-OH typically involves the protection of the amino and thiol groups of cysteine. The process begins with the protection of the amino group using the Boc group. This is achieved by reacting cysteine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The thiol group is then protected by the Trt group through a reaction with triphenylmethyl chloride (Trt-Cl) in the presence of a base like triethylamine. The resulting compound, this compound, is purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient and high-yield production. The use of high-purity reagents and optimized reaction conditions is crucial to achieve the desired product quality and yield .

Chemical Reactions Analysis

Types of Reactions

Boc-Cys(Trt)-OH undergoes various chemical reactions, including:

    Deprotection Reactions: The Boc and Trt protecting groups can be removed under specific conditions.

    Oxidation and Reduction: The thiol group of cysteine can undergo oxidation to form disulfide bonds, which are crucial in protein folding and stability.

    Substitution Reactions: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other sulfur-containing

Properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-tritylsulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29NO4S/c1-26(2,3)32-25(31)28-23(24(29)30)19-33-27(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18,23H,19H2,1-3H3,(H,28,31)(H,29,30)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDTOWOURWBDELG-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101174891
Record name N-[(1,1-Dimethylethoxy)carbonyl]-S-(triphenylmethyl)-L-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101174891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21947-98-8
Record name N-[(1,1-Dimethylethoxy)carbonyl]-S-(triphenylmethyl)-L-cysteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21947-98-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(1,1-Dimethylethoxy)carbonyl]-S-(triphenylmethyl)-L-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101174891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[tert-butoxycarbonyl]-S-trityl-L-cysteine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.598
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of Boc-Cys(Trt)-OH in peptide synthesis?

A1: this compound is a protected form of cysteine, a naturally occurring amino acid crucial in peptide synthesis. The "Boc" group (tert-butyloxycarbonyl) acts as a temporary protecting group for the amino group, while "Trt" (trityl) protects the thiol group. This dual protection is essential to prevent unwanted side reactions during peptide chain assembly. The research highlights that this compound can be effectively N-methylated to yield N-methylated derivatives. [] These derivatives are then further modified to obtain a variety of S-protected N-methyl cysteines, which are valuable building blocks in peptide and protein synthesis. []

Q2: How does the availability of this compound benefit peptide drug development?

A2: The ability to synthesize a wide range of protected N-methyl cysteines, thanks to the use of this compound as a precursor, significantly broadens the toolbox for peptide drug development. N-methylation of cysteine residues can enhance the pharmacological properties of peptides, including improved metabolic stability, increased membrane permeability, and altered receptor selectivity. [] This means that this compound indirectly contributes to the creation of more potent and effective peptide-based therapeutics.

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